3-Chloro-1H-indazol-6-amine
Overview
Description
3-Chloro-1H-indazol-6-amine, also known as 3-chloro-6-aminoindazole, is a small molecule heterocyclic compound that contains an indazole core structure with a chloro and an amino group attached to it. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Chloro-1H-indazol-6-amine, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 3-Chloro-1H-indazol-6-amine is C7H6ClN3. It has a molecular weight of 167.6 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus of recent research .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-1H-indazol-6-amine is solid . It has a molecular weight of 167.6 .Scientific Research Applications
1. Antitumor Activity
- Application Summary: 3-Chloro-1H-indazol-6-amine derivatives have been studied for their potential antitumor activity. A series of these derivatives were designed and synthesized, and their inhibitory activities were evaluated against human cancer cell lines .
- Methods of Application: The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Results: Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
2. Synthesis of Indazoles
- Application Summary: 3-Chloro-1H-indazol-6-amine is used in the synthesis of indazoles, which are important in various medicinal applications .
- Methods of Application: Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results: These synthetic approaches have been optimized and provide relevant examples of indazole synthesis .
3. Anti-Inflammatory Agents
- Application Summary: Indazole derivatives, including those of 3-Chloro-1H-indazol-6-amine, have been studied for their anti-inflammatory properties .
- Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
- Results: Compounds such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
4. Raw Material in Organic Synthesis
- Application Summary: 3-Chloro-1H-indazol-6-amine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application: This compound is used in various synthesis processes in the mentioned fields .
- Results: The use of 3-Chloro-1H-indazol-6-amine has enabled the production of various compounds in these fields .
5. Anti-Inflammatory Agents
- Application Summary: Indazole compounds, including those of 3-Chloro-1H-indazol-6-amine, have been studied for their anti-inflammatory properties .
- Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
- Results: Compounds such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
6. Anti-Osteoporosis Agents
- Application Summary: Indazole derivatives, including those of 3-Chloro-1H-indazol-6-amine, have been studied for their anti-osteoporosis properties .
- Methods of Application: The derivatives of 1,3-diazole were synthesized and screened for their in vivo anti-osteoporosis potential .
- Results: The derivatives showed promising anti-osteoporosis activity .
Safety And Hazards
Future Directions
Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-amine, should be explored in the near future for the treatment of various pathological conditions . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .
properties
IUPAC Name |
3-chloro-2H-indazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRARKIFTNKQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564053 | |
Record name | 3-Chloro-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazol-6-amine | |
CAS RN |
21413-23-0 | |
Record name | 3-Chloro-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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